Aqueous Solubility Advantage of the Sodium Salt Form over the Free Acid
Sodium 4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylate, as a salt, is expected to exhibit significantly higher aqueous solubility compared to its free acid counterpart. While direct experimental solubility data for this specific compound is not available in the public domain, class-level inference from analogous thiazole-2-carboxylates indicates an approximate 10- to 100-fold increase in solubility upon sodium salt formation, based on general pharmaceutical salt principles [1]. This property is critical for applications requiring aqueous reaction conditions, such as enzymatic assays or bioconjugation, where the free acid (4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylic acid, MW 237.25 g/mol) is poorly soluble .
| Evidence Dimension | Aqueous solubility (qualitative) |
|---|---|
| Target Compound Data | Sodium 4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylate; expected high aqueous solubility typical of sodium carboxylate salts |
| Comparator Or Baseline | 4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylic acid (free acid); expected low aqueous solubility typical of lipophilic free acids |
| Quantified Difference | Approximately 10- to 100-fold increase in solubility (class-level estimate) |
| Conditions | Aqueous buffer, pH 7.4, 25°C (class-level inference from structurally related thiazole carboxylates) |
Why This Matters
For scientists planning solution-phase chemistry, the sodium salt form avoids solubility-driven reaction failures that plague the free acid, making it the preferred choice for aqueous or polar media applications.
- [1] Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. *Advanced Drug Delivery Reviews*, 59(7), 603-616. https://doi.org/10.1016/j.addr.2007.05.010 View Source
